Pirlindole

概要

準備方法

ピルリンドールの合成にはいくつかのステップが含まれます。一般的な方法の1つは、p-トリルヒドラジン塩酸塩と1,2-シクロヘキサンジオンのフィッシャーインドール合成から始まり、6-メチル-2,3,4,9-テトラヒドロカルバゾール-1-オンが生成されます。この化合物は、エタノールアミンとイミン形成を行い、その後、オキシ塩化リンでハロゲン化されます。 インドール窒素での分子内アルキル化と、水素化ホウ素ナトリウムによるイミンの還元により、ピルリンドールの合成が完了します .

化学反応の分析

Imine Formation

The intermediate 3 undergoes imine formation with ethanolamine (4 ), yielding an imine derivative (5 ). This step introduces a functional group critical for subsequent modifications .

Halogenation

Phosphorus oxychloride is used to halogenate the imine derivative (5 ), generating a chlorinated intermediate (6 ). This step sets up the molecule for intramolecular alkylation .

Intramolecular Alkylation

The chlorinated intermediate (6 ) undergoes intramolecular alkylation at the indole nitrogen, forming dehydrothis compound (7 ). This reaction creates the pyrazinocarbazole framework .

Reduction

The final step involves reduction of the imine group in 7 using sodium borohydride, yielding this compound (8 ) .

Key Reactions in Enantiomer Preparation

This compound contains a stereogenic center, necessitating enantiomer-specific synthesis.

Cyclization with Alkaline Agents

The preparation of enantiomers involves cyclization of intermediate VI using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions (e.g., molar ratios of NaH:intermediate:ethylene glycol ditosylate) critically influence yield and enantiomeric purity .

Hydrogenolysis

The hydrochloride salt of this compound is obtained via catalytic hydrogenolysis of intermediate VII using palladium on charcoal (Pd/C) under high hydrogen pressure (1.8–2.0 MPa). This step ensures complete reduction and salt formation .

Comparative Yield Analysis

Table 1 summarizes yields from cyclization reactions under varying molar ratios of reagents:

| Molar Ratio (Alkaline Agent:Intermediate:Compound X) | Yield (%) | Reaction Conversion (%) |

|---|---|---|

| 2.2:1:1.2 | - | 60 |

| 3:1:1.2 | - | 67 |

| 4:1:1.2 | - | 70 |

| 4:1:1.5 | - | 75 |

| 4:1:2 | 76 | 99.6 |

Higher molar ratios of alkaline agents (e.g., 4:1:2) achieve near-complete reaction conversion and optimal yields .

Key Findings

-

Synthesis Efficiency : The cyclization step is sensitive to reagent ratios, with optimized conditions yielding up to 99.6% conversion .

-

Enantiomeric Purity : Hydrogenolysis ensures high enantiomeric purity (>99.5%) for the final hydrochloride salt .

-

Safety Protocols : Industrial processes must mitigate risks from NaH and DMF interactions, such as thermal runaway .

科学的研究の応用

Antidepressant Properties

Clinical Efficacy

Pirlindole has been extensively evaluated for its effectiveness in treating major depressive disorder (MDD). A double-blind, randomized placebo-controlled trial demonstrated significant reductions in the Hamilton Depression Rating Scale (HDRS) scores among patients treated with this compound compared to placebo. Specifically, after 42 days of treatment at a dosage of 300 mg/day, 72% of patients achieved a HDRS score of less than or equal to 7, compared to only 21% in the placebo group .

Safety Profile

The safety profile of this compound is favorable, with mild and transient adverse effects reported during clinical trials. Common side effects included dry mouth and sleep disturbances, but no serious adverse events were noted . The drug's unique mechanism allows it to avoid the "cheese effect" associated with traditional MAO inhibitors, making it a safer alternative for patients .

Management of Fibromyalgia

Research has indicated that this compound may also be beneficial in managing fibromyalgia syndrome (FMS). Its action as a central nervous system stimulant rather than a sedative positions it as a viable option for alleviating pain associated with FMS. Studies suggest that this compound can enhance sensorimotor performance without significant impairment, which is crucial for patients suffering from chronic pain conditions .

Neuroprotective Effects in Multiple Sclerosis

Recent investigations have explored this compound's potential as a neuroprotectant in multiple sclerosis (MS). A study utilizing an animal model of MS demonstrated that this compound significantly improved disease progression markers and reduced neuronal dysfunction. The drug was shown to protect neuronal cells and myelin directly rather than exerting anti-inflammatory effects .

Case Studies and Research Findings

作用機序

ピルリンドールは、主にモノアミンオキシダーゼA(MAO-A)の選択的かつ可逆的な阻害を通じて作用します。この酵素は、セロトニン、ノルエピネフリン、ドーパミンなどの神経伝達物質の分解に関与しています。 MAO-Aを阻害することで、ピルリンドールはこれらの神経伝達物質のレベルを高め、気分の高揚と抑うつ症状の軽減につながります . さらに、ノルアドレナリンと5-ヒドロキシトリプタミンの再取り込みを阻害する二次的なメカニズムを持っています .

類似化合物の比較

ピルリンドールは、メトラリンドールとテトリンドールと構造的および薬理学的に関連しています . これらの化合物は、モノアミンオキシダーゼAの可逆阻害剤として同様の作用機序を共有しています。 ピルリンドールは、その特異的な化学構造とRIMAとセロトニン-ノルエピネフリン再取り込み阻害剤(SNRI)の両方としての二重作用によって独自です .

類似化合物

メトラリンドール: モノアミンオキシダーゼAのもう1つの可逆阻害剤であり、抗うつ剤として使用されます。

テトリンドール: 構造と機能が似ており、うつ病の治療にも使用されます.

類似化合物との比較

Pirlindole is structurally and pharmacologically related to metralindole and tetrindole . These compounds share similar mechanisms of action as reversible inhibitors of monoamine oxidase A. this compound is unique in its specific chemical structure and its dual action as both a RIMA and a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Similar Compounds

Metralindole: Another reversible inhibitor of monoamine oxidase A, used as an antidepressant.

Tetrindole: Similar in structure and function, also used in the treatment of depression.

生物活性

Pirlindole is a tetracyclic compound primarily recognized for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters such as norepinephrine and serotonin. This mechanism underlies its therapeutic effects in managing major depressive disorder and has been investigated for other conditions, including fibromyalgia syndrome.

This compound's primary mechanism involves the selective inhibition of MAO-A, leading to increased levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft. This action is complemented by its secondary effects, which include:

- Inhibition of norepinephrine reuptake

- Inhibition of 5-hydroxytryptamine (serotonin) reuptake

Unlike traditional monoamine oxidase inhibitors (MAOIs), this compound does not significantly affect dopaminergic or cholinergic systems, reducing the risk of side effects commonly associated with these pathways, such as the "cheese effect" related to tyramine intake .

Pharmacokinetics

- Bioavailability : 20-30% due to extensive first-pass metabolism.

- Half-life : Approximately 7.5 hours in rats; variable in dogs (1.3 to 185 hours).

- Metabolism : Primarily hepatic, with different elimination pathways in rats and dogs .

Depression Treatment

Numerous studies have evaluated this compound's efficacy in treating major depressive disorder. A meta-analysis encompassing nine randomized controlled trials (RCTs) indicated that this compound is comparable to other antidepressants regarding overall efficacy but shows superior performance in reducing anxiety symptoms.

Key Findings from Meta-Analysis:

| Study Type | Number of Trials | Participants | Primary Outcome Measures | Results |

|---|---|---|---|---|

| RCTs | 9 | 776 | Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) | Comparable efficacy; significant improvement in anxiety (HARS) |

The average Jadad score for trial quality was 3.7/5, indicating moderate quality, suggesting the need for further research to confirm these findings .

Fibromyalgia Syndrome

This compound has also been studied for its effectiveness in managing fibromyalgia. Evidence suggests it is a safe and effective treatment option with a favorable tolerability profile. Unlike many antidepressants, this compound does not impair sensorimotor performance, making it suitable for patients who require cognitive clarity .

Safety Profile

This compound's safety profile has been evaluated across various studies:

- Common Adverse Effects : Dry mouth, sleep disturbances.

- Serious Adverse Events : None reported.

- Cardiovascular Dynamics : No significant adverse effects noted .

Toxicological Studies

Acute and chronic toxicological assessments have shown no dangerous effects at standard doses. This compound does not exhibit mutagenic or carcinogenic properties, reinforcing its safety for long-term use .

特性

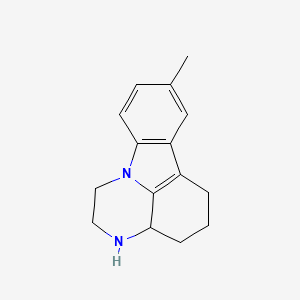

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVRVEIKCBFZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16154-78-2 (hydrochloride) | |

| Record name | Pirlindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048230 | |

| Record name | Pirlindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |

| Record name | Pirlindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60762-57-4 | |

| Record name | Pirlindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirlindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirlindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。